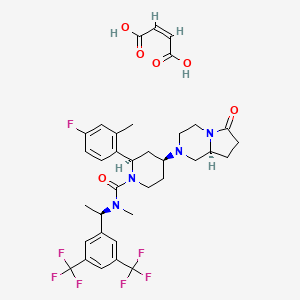

Orvepitant Maleate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPACOHTZCSBGBV-WUXDIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F7N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579475-24-4 | |

| Record name | Orvepitant maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-[(8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-piperidinecarboxamide (2Z)-2-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORVEPITANT MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAX0H28B6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orvepitant Maleate: A Technical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant Maleate (formerly GW823296) is a potent, selective, and orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, substance P, is implicated in a variety of physiological processes, including inflammation, pain transmission, and central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic properties, and clinical findings. The information is presented to support further research and development efforts in therapeutic areas where NK1 receptor antagonism is a promising strategy.

Introduction

The tachykinin family of neuropeptides and their receptors play a crucial role in neurotransmission. Among these, the interaction between substance P and the neurokinin-1 (NK1) receptor is a key pathway in modulating pain, inflammation, and mood. This compound is a non-peptide small molecule designed to be a highly selective antagonist for the human NK1 receptor, thereby blocking the downstream effects of substance P. Its ability to cross the blood-brain barrier has made it a candidate for treating both central and peripheral conditions. This document details the core pharmacological characteristics of this compound.

Mechanism of Action

Orvepitant is a competitive antagonist at the NK1 receptor.[1] By binding to the receptor, it prevents the endogenous ligand, substance P, from activating it. This blockade inhibits the intracellular signaling cascade that is normally initiated by substance P binding.

Neurokinin-1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR).[2] Its activation by substance P primarily leads to the stimulation of Gq and Gs heterotrimeric proteins.[2][3] This initiates a cascade of intracellular events, including the activation of phospholipase C, which in turn leads to the production of inositol triphosphate (IP3) and an increase in intracellular calcium concentrations.[2] The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These second messengers activate various downstream protein kinases, ultimately leading to physiological responses such as neuronal excitation, inflammation, and smooth muscle contraction. Orvepitant, by blocking the initial binding of substance P, prevents the initiation of this signaling cascade.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and functional antagonism of the NK1 receptor.

In Vitro Studies

| Parameter | Value | Description |

| Binding Affinity (pKi) | 10.2 | For human neurokinin-1 receptor. |

| Functional Antagonism (pKB) | 10.3 | In a functional assay measuring inhibition of substance P-induced cytosolic Ca²⁺ release in hNK1-CHO cells. |

Table 1: In Vitro Pharmacodynamic Properties of this compound

In Vivo Studies

A Positron Emission Tomography (PET) study in human volunteers demonstrated that oral doses of 30-60 mg/day of Orvepitant resulted in over 99% occupancy of central NK1 receptors for at least 24 hours. Preclinical studies in marmosets showed a dose-dependent reduction in anxious postures, suggesting anxiolytic-like effects.

Pharmacokinetics

Detailed human pharmacokinetic parameters for this compound are not extensively published. A Phase 1 clinical trial (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics after repeated oral doses in healthy subjects, but quantitative results such as Cmax, Tmax, and half-life are not publicly available. The pharmacokinetic profile is reported to support once-daily dosing.

| Parameter | Value |

| Maximum Plasma Concentration (Cmax) | Data not available |

| Time to Maximum Plasma Concentration (Tmax) | Data not available |

| Plasma Half-life (t½) | Data not available |

| Bioavailability | Data not available |

| Metabolism | Data not available |

| Excretion | Data not available |

Table 2: Human Pharmacokinetic Parameters of this compound

Clinical Studies

Orvepitant has been evaluated in several Phase 2 clinical trials for chronic cough and major depressive disorder.

Chronic Cough

| Study | Phase | N | Dosing | Key Findings |

| VOLCANO-1 | 2 (pilot) | 13 | 30 mg once daily for 4 weeks | Statistically significant improvement in objective daytime cough frequency. |

| VOLCANO-2 | 2b | 315 | 10, 20, 30 mg once daily for 12 weeks | 30 mg dose showed statistically significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS). The primary endpoint of awake cough frequency was not met in the full analysis set. |

| IPF-COMFORT | 2 | 80 | 10 mg and 30 mg once daily (crossover) | 30 mg dose resulted in statistically significant improvements in coughing severity scores and other patient-reported outcomes in patients with Idiopathic Pulmonary Fibrosis. The 10 mg dose was not effective. |

Table 3: Summary of Clinical Trials of Orvepitant in Chronic Cough

Major Depressive Disorder

Two Phase 2 studies (Study 733 and Study 833) evaluated Orvepitant at doses of 30 mg/day and 60 mg/day for 6 weeks in patients with major depressive disorder.

| Study | N | Key Findings |

| Study 733 | 328 | Demonstrated efficacy on the primary endpoint (change from baseline in 17-item HAM-D total score at Week 6) for both 30 mg and 60 mg doses. |

| Study 833 | 345 | Did not show statistical significance on the primary endpoint. |

Table 4: Summary of Clinical Trials of Orvepitant in Major Depressive Disorder

Experimental Protocols

Detailed protocols for the specific experiments conducted with Orvepitant are not fully available in the public domain. The following sections describe representative methodologies for the key assays used to characterize NK1 receptor antagonists.

NK1 Receptor Binding Assay (Representative Protocol)

This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Intracellular Calcium Mobilization Assay (Representative Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

PET Imaging for Receptor Occupancy (Representative Protocol)

This in vivo imaging technique quantifies the extent to which a drug binds to its target receptor in the brain.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated target engagement in the central nervous system. Clinical studies have provided evidence of its potential therapeutic utility in chronic cough, particularly at a 30 mg daily dose, although efficacy in major depressive disorder is less clear. Further research is warranted to fully elucidate its pharmacokinetic profile and to confirm its efficacy and safety in larger patient populations for specific indications. The data presented in this whitepaper provide a solid foundation for drug development professionals and researchers interested in the therapeutic potential of NK1 receptor antagonism.

References

The Synthesis of Orvepitant Maleate: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Orvepitant Maleate, a potent and selective neurokinin-1 (NK1) receptor antagonist. The synthesis involves the preparation of the Orvepitant free base followed by its conversion to the maleate salt, with specific procedures for obtaining the anhydrous crystalline Form 1. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Core Synthesis and Crystallization Data

The following tables summarize the key quantitative data for the synthesis of Orvepitant free base and the subsequent formation and crystallization of this compound.

Table 1: Synthesis of Orvepitant Free Base

| Step | Intermediate/Product | Key Reagents | Solvent | Reaction Conditions | Yield |

| 1 | (2R,4S)-1-tert-butoxycarbonyl-4-amino-2-(4-fluoro-2-methylphenyl)piperidine | - | - | - | - |

| 2 | (2R,4S)-4-{[1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethyl]amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine | (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | Methanol | Room Temperature | Quantitative |

| 3 | (2R,4S)-4-{--INVALID-LINK--amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine | Formaldehyde, Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | 95% |

| 4 | (2R,4S)-2-(4-Fluoro-2-methylphenyl)-N-methyl-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperidine-4-amine | Trifluoroacetic acid | Dichloromethane | Room Temperature | Quantitative |

| 5 | (2R,4S)-N-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-4-((8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)piperidine-1-carboxamide (Orvepitant) | Triphosgene, (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | Dichloromethane, Triethylamine | 0°C to Room Temperature | 80% |

Table 2: Synthesis and Crystallization of this compound

| Process | Starting Material | Reagent/Solvent | Conditions | Product Form |

| Maleate Salt Formation | Orvepitant Free Base | Maleic Acid, Ethanol | Dissolution and precipitation | This compound |

| Crystallization (Form 1) | This compound | Acetone | Dissolution at reflux, slow cooling | This compound Anhydrous Crystalline Form 1 |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of Orvepitant Free Base

The synthesis of the Orvepitant free base is a multi-step process as described in patent WO2003/066635.

Step 1 & 2: Reductive Amination (2R,4S)-1-tert-butoxycarbonyl-4-amino-2-(4-fluoro-2-methylphenyl)piperidine is reacted with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine via reductive amination to yield (2R,4S)-4-{[1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethyl]amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine.

Step 3: N-Methylation The secondary amine from the previous step is subjected to N-methylation using formaldehyde and sodium triacetoxyborohydride in dichloromethane to afford (2R,4S)-4-{--INVALID-LINK--amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine.

Step 4: Boc-Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen using trifluoroacetic acid in dichloromethane, yielding (2R,4S)-2-(4-fluoro-2-methylphenyl)-N-methyl-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperidine-4-amine.

Step 5: Urea Formation The resulting secondary amine is reacted with a carbonyl source, such as triphosgene, in the presence of triethylamine, followed by the addition of (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one to form the final urea linkage, yielding Orvepitant free base. The crude product is purified by chromatography.

Synthesis of this compound

As detailed in patent WO2003/066635, Example 11c:

A solution of Orvepitant free base in ethanol is treated with a solution of maleic acid in ethanol. The resulting mixture is stirred, and the precipitate is collected by filtration, washed with ethanol, and dried under vacuum to yield this compound.

Preparation of this compound Anhydrous Crystalline Form 1

The following procedure is based on the methods described in patent WO2009/124996, Examples 2-8:

This compound is suspended in acetone and heated to reflux to achieve complete dissolution. The solution is then allowed to cool slowly to room temperature, during which time crystallization occurs. The resulting crystalline solid is collected by filtration, washed with acetone, and dried under vacuum to yield this compound as an anhydrous crystalline solid (Form 1). The process can be scaled up, and seeding with existing Form 1 crystals can be employed to control the crystallization process.

Visualizations

The following diagrams illustrate the synthetic pathway and logical workflow for the preparation of this compound.

Caption: Synthetic pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

Orvepitant Maleate: A Technical Guide to its NK1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate (also known as GW823296 Maleate) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and central nervous system disorders such as depression and anxiety.[2][3][4] By blocking the action of Substance P, Orvepitant has been investigated for its therapeutic potential in a variety of conditions, most notably chronic refractory cough, pruritus, and major depressive disorder.[1] This technical guide provides an in-depth overview of the NK1 receptor antagonist activity of this compound, including its binding affinity, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Orvepitant exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling cascades. This antagonism is non-surmountable, indicating a strong and persistent blockade of the receptor. The high affinity and selectivity of Orvepitant for the human NK1 receptor underscore its potential as a targeted therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the NK1 receptor antagonist activity of this compound.

| Parameter | Value | Species/System | Reference |

| pKi | 10.2 | Human NK1 Receptor | |

| Receptor Occupancy | >99% | Human (Central) |

Table 1: Receptor Binding Affinity and Occupancy of this compound. This table highlights the high affinity of Orvepitant for the human NK1 receptor and its ability to achieve near-complete receptor occupancy in the central nervous system at clinically relevant doses.

| Study | Condition | Dose | Key Findings | Reference |

| VOLCANO-1 (Phase 2) | Chronic Refractory Cough | 30 mg/day | Significant reduction in daytime cough frequency (26% reduction from baseline at week 4). | |

| VOLCANO-2 (Phase 2b) | Chronic Refractory Cough | 10, 20, 30 mg/day | Significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS) with the 30 mg dose. | |

| Phase 2 | Idiopathic Pulmonary Fibrosis (IPF) with Chronic Cough | 10, 30 mg/day | 30 mg dose showed statistically significant improvements in cough severity, frequency, and urge-to-cough. | |

| Phase 2 | EGFRI-induced Pruritus | 10, 30 mg/day | No statistically significant difference from placebo in reducing pruritus intensity. | |

| Phase 2 | Major Depressive Disorder | 30, 60 mg/day | One of two studies showed a statistically significant improvement in HAM-D total score at Week 6. |

Table 2: Summary of Clinical Trial Results for this compound. This table provides an overview of the clinical investigations of Orvepitant across various indications, detailing the doses administered and the primary outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the NK1 receptor antagonist activity of compounds like Orvepitant.

Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NK1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [³H]-Substance P or a high-affinity radiolabeled antagonist.

-

Test compound: this compound at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, pH 7.4.

-

Non-specific binding control: A high concentration of a known non-radiolabeled NK1 receptor ligand (e.g., 1 µM Aprepitant).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of Orvepitant that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the intracellular calcium release triggered by Substance P binding to the NK1 receptor.

Objective: To determine the functional antagonist potency (IC50) of this compound.

Materials:

-

A cell line stably expressing the human NK1 receptor and a G-protein that couples to calcium signaling (e.g., CHO-K1 cells co-expressing Gαq).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Substance P (agonist).

-

This compound (antagonist) at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescent plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescent plate reader and initiate kinetic reading to establish a baseline fluorescence.

-

Agonist Addition: After establishing a baseline, add Substance P at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

-

Data Acquisition: Continue to record the fluorescence intensity over time to measure the calcium flux.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of Orvepitant by comparing the peak fluorescence in the presence of the antagonist to the control wells (agonist only). Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Molecular Mechanism and Experimental Workflow

To further elucidate the core concepts, the following diagrams have been generated using the DOT language.

Caption: Substance P/NK1 Receptor Signaling Pathway and Orvepitant's Mechanism of Action.

References

Orvepitant Maleate: A Technical Guide to a Novel Substance P Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant Maleate is a potent and selective, orally active antagonist of the human neurokinin-1 (NK-1) receptor, a key component in the substance P signaling pathway.[1] By blocking the action of substance P, Orvepitant has been investigated for its therapeutic potential in conditions characterized by neuronal hypersensitivity, most notably chronic cough.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P is a neuropeptide that plays a crucial role in neurotransmission, particularly in pathways associated with pain, inflammation, and smooth muscle contraction. It exerts its effects by binding to the NK-1 receptor, a G-protein coupled receptor.[3] This interaction triggers a cascade of intracellular signaling events, making the substance P/NK-1 receptor system a target for therapeutic intervention in a variety of disorders.

This compound: Mechanism of Action and Physicochemical Properties

This compound is a non-peptide antagonist that selectively binds to the NK-1 receptor, thereby inhibiting the downstream signaling cascade initiated by substance P.[1] It has demonstrated the ability to cross the blood-brain barrier, allowing it to target both central and peripheral NK-1 receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C35H39F7N4O6 |

| Molecular Weight | 744.7 g/mol |

| IUPAC Name | (2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid |

| CAS Number | 579475-24-4 |

| pKi (human NK-1 receptor) | 10.2 |

Preclinical Pharmacology

The preclinical profile of Orvepitant demonstrates its high affinity and functional antagonism of the NK-1 receptor.

In Vitro Studies

Orvepitant has been shown to be a potent inhibitor of substance P-induced cellular responses. In Chinese Hamster Ovary (CHO) cells expressing the human NK-1 receptor, Orvepitant produces a non-surmountable antagonism of the substance P-induced release of cytosolic calcium, with an apparent pKB value of 10.30.

In Vivo Studies

Animal models have been instrumental in demonstrating the potential antitussive effects of NK-1 receptor antagonists. In various models, including those utilizing guinea pigs and dogs, NK-1 receptor antagonists have been shown to suppress cough. For instance, in a canine model of chronic bronchitis, the NK-1 receptor antagonist maropitant significantly decreased cough frequency.

Clinical Development Program

Orvepitant has undergone several clinical trials to evaluate its efficacy and safety, primarily in the treatment of chronic cough. Key trials include the VOLCANO-1, VOLCANO-2, and IPF-COMFORT studies.

Efficacy in Chronic Cough

The clinical development program for Orvepitant has shown promising results in reducing cough symptoms.

This Phase 2 pilot study in patients with chronic refractory cough demonstrated that Orvepitant (30 mg once daily for 4 weeks) resulted in a statistically significant and sustained improvement in objective cough frequency, cough severity as measured by a Visual Analogue Scale (VAS), and quality of life.

Table 2: Key Efficacy Results from the VOLCANO-1 Study

| Endpoint | Result | p-value |

| Change from Baseline in Daytime Cough Frequency at Week 4 | 26% reduction (18.9 coughs/h) | < 0.001 |

| Change from Baseline in Daytime Cough Frequency at Week 1 | 38% reduction (27.0 coughs/h) | 0.001 |

This Phase 2b dose-ranging study evaluated three doses of Orvepitant (10, 20, and 30 mg) against a placebo. The 30 mg once-daily dose showed statistically significant and clinically relevant improvements in key patient-reported outcomes at 12 weeks. The primary endpoint of awake cough frequency was not met in the full analysis set; however, in a pre-defined subgroup of patients with higher baseline cough frequency, a near-significant reduction was observed with the 30 mg dose.

Table 3: Patient-Reported Outcomes from the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo at Week 12)

| Outcome Measure | Improvement with Orvepitant | p-value |

| Leicester Cough Questionnaire (LCQ) | Statistically significant | 0.009 |

| Cough Severity VAS | Statistically significant | 0.034 |

| Urge-to-Cough VAS | Statistically significant | 0.005 |

This Phase 2 study investigated Orvepitant for the treatment of chronic cough in patients with Idiopathic Pulmonary Fibrosis (IPF). The 30 mg dose of Orvepitant led to statistically significant improvements in coughing severity scores, reported cough frequency, and the sensation of the urge to cough compared to placebo. The 10 mg dose did not show a significant benefit over placebo.

Safety and Tolerability

Across clinical trials, Orvepitant has been generally well-tolerated. In the VOLCANO-2 study, the proportion of patients experiencing adverse events was similar across placebo and Orvepitant treatment groups. Some adverse events, such as headache and dizziness, were reported more frequently with the 30 mg dose of Orvepitant compared to placebo. In the IPF-COMFORT study, while more adverse events were reported with Orvepitant than placebo, this was not considered to be related to the treatment.

Table 4: Common Adverse Events in the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo)

| Adverse Event | Orvepitant 30 mg Frequency | Placebo Frequency |

| Headache | 8.9% | 5.1% |

| Dizziness | 6.3% | 1.3% |

| Fatigue | 13.9% | 5.1% |

| Somnolence | 6.3% | 0% |

Experimental Protocols

This section outlines the methodologies for key experiments used in the evaluation of this compound.

Neurokinin-1 Receptor Binding Assay

This assay is designed to determine the affinity of a compound for the NK-1 receptor.

-

Objective: To quantify the binding affinity (Ki or pKi) of Orvepitant for the human NK-1 receptor.

-

General Principle: A radiolabeled ligand with known high affinity for the NK-1 receptor is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor). The ability of the test compound (Orvepitant) to displace the radioligand is measured.

-

Materials:

-

Human NK-1 receptor-expressing cell membranes.

-

Radioligand (e.g., [3H]-Substance P).

-

Test compound (this compound).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of Orvepitant.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known NK-1 receptor antagonist (for non-specific binding), or a dilution of Orvepitant.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of Orvepitant.

-

Determine the IC50 (the concentration of Orvepitant that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular signaling cascade initiated by substance P binding to the NK-1 receptor.

-

Objective: To determine the functional antagonist potency (pKB or IC50) of Orvepitant.

-

General Principle: Cells expressing the NK-1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of substance P causes an increase in intracellular calcium, which is detected as an increase in fluorescence. The ability of Orvepitant to block this response is quantified.

-

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3AM).

-

Substance P.

-

Test compound (this compound).

-

Cell culture medium and buffers.

-

-

Procedure:

-

Plate the CHO-NK1R cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with various concentrations of Orvepitant or vehicle for a specified time (e.g., 1 hour at 37°C).

-

Add a fixed concentration of substance P to stimulate the cells.

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a percentage of the maximal substance P response against the concentration of Orvepitant.

-

Calculate the IC50 value, which represents the concentration of Orvepitant that inhibits 50% of the substance P-induced calcium mobilization.

-

Clinical Assessment of Cough

In clinical trials, cough is assessed using a combination of objective and subjective measures.

-

Method: The VitaloJAK ambulatory cough monitor is a validated system for the objective measurement of cough.

-

Procedure:

-

The subject wears the portable recording device for up to 24 hours.

-

The device uses two microphones to capture audio data, which is stored on an SD card.

-

The recorded audio is then processed using a semi-automated algorithm to identify and count coughs.

-

Trained analysts verify the coughs identified by the algorithm.

-

-

Workflow Diagram:

-

Leicester Cough Questionnaire (LCQ):

-

A 19-item self-administered questionnaire that assesses the impact of cough on quality of life across three domains: physical, psychological, and social.

-

Each item is scored on a 7-point Likert scale, with higher scores indicating a better quality of life. The total score ranges from 3 to 21.

-

-

Cough Severity Visual Analogue Scale (VAS):

-

A simple, widely used tool where patients rate their cough severity on a 100 mm line, from "no cough" to "the worst cough imaginable".

-

Signaling Pathways

The binding of substance P to the NK-1 receptor initiates a complex intracellular signaling cascade. Orvepitant, by blocking this initial step, prevents the activation of these downstream pathways.

Conclusion

This compound is a promising therapeutic agent that targets the substance P/NK-1 receptor pathway. Its demonstrated efficacy in reducing the symptoms of chronic cough in multiple clinical trials, coupled with a favorable safety profile, highlights its potential as a novel treatment for this and other conditions driven by neuronal hypersensitivity. Further research and clinical development will continue to elucidate the full therapeutic utility of this potent NK-1 receptor antagonist.

References

Orvepitant Maleate: A Technical Guide to Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate is a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor, a key component in the tachykinin signaling pathway implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2] Developed by NeRRe Therapeutics, orvepitant has been investigated for its therapeutic potential in conditions associated with neuronal hypersensitivity, most notably chronic refractory cough.[3][4][5] A critical aspect of its pharmacological profile for treating such conditions is its ability to cross the blood-brain barrier (BBB) and engage its target in the CNS. This technical guide provides a comprehensive overview of the available information regarding the blood-brain barrier penetration of this compound, including its mechanism of action, and outlines the standard experimental protocols for assessing BBB penetration for this class of compounds.

Mechanism of Action: Neurokinin-1 Receptor Antagonism

Orvepitant exerts its pharmacological effects by competitively blocking the binding of Substance P, an endogenous neuropeptide, to the NK-1 receptor. Substance P is involved in the transmission of pain signals, inflammatory responses, and the regulation of mood and anxiety. By antagonizing the NK-1 receptor, orvepitant can modulate these pathways. In the context of chronic cough, it is hypothesized to act on the central neural hypersensitivity that underlies the cough reflex. The efficacy of orvepitant in CNS-related disorders is predicated on its ability to achieve sufficient concentrations at the site of action within the brain.

Signaling Pathway of NK-1 Receptor Antagonism

References

- 1. nerretherapeutics.com [nerretherapeutics.com]

- 2. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 3. nerretherapeutics.com [nerretherapeutics.com]

- 4. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nerretherapeutics.com [nerretherapeutics.com]

Preclinical Pharmacokinetics of Orvepitant Maleate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orvepitant Maleate, a neurokinin-1 (NK1) receptor antagonist, has been investigated for its potential therapeutic effects, notably in the treatment of chronic cough. While clinical trial data in humans is available, a comprehensive public record of its preclinical pharmacokinetics in animal models is not readily accessible. This guide provides a detailed overview of the available information on Orvepitant, supplemented with comparative pharmacokinetic data from other NK1 receptor antagonists in various animal models to offer a contextual understanding. The methodologies and experimental protocols typically employed in such preclinical studies are also detailed to aid researchers in the design of future investigations.

Orvepitant (Formerly GW823296)

Orvepitant is a neurokinin-1 receptor antagonist that has been evaluated in clinical trials for conditions such as chronic cough.[1] A Phase 2 pilot study (VOLCANO-1) investigated the efficacy and safety of orvepitant in patients with chronic refractory cough.[2] Another Phase 2b clinical trial (VOLCANO-2) also assessed its use for refractory chronic cough.[3] Information from a 28-day repeat dose and drug interaction study in humans (NCT00511654) indicates that the pharmacokinetics of Orvepitant (then known as GW823296) were evaluated to inform doses for Phase II efficacy studies.[4] However, specific quantitative pharmacokinetic parameters from preclinical animal studies remain unpublished in the public domain.

Comparative Pharmacokinetics of NK1 Receptor Antagonists in Animal Models

To provide a framework for understanding the potential pharmacokinetic profile of Orvepitant, this section summarizes data from other NK1 receptor antagonists that have been studied in animal models.

Table 1: Oral Pharmacokinetic Parameters of NK1 Receptor Antagonists in Animal Models

| Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Maropitant | Dog | 2 | ~110 | 1.9 | ~800 | 23.7 | [5] |

| Dog | 8 | ~450 | 1.7 | ~3500 | 37.0 | ||

| Cam-2445 | Rat | - | - | - | - | 1.4 |

Table 2: Intravenous/Subcutaneous Pharmacokinetic Parameters of NK1 Receptor Antagonists in Animal Models

| Compound | Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Clearance (mL/h/kg) | Reference |

| Maropitant | Dog | s.c. | 1 | ~200 | 0.75 | 7.75 | - | |

| Dog | i.v. | 1 | - | - | - | 970 | ||

| Dog | i.v. | 2 | - | - | - | 995 | ||

| Dog | i.v. | 8 | - | - | - | 533 | ||

| Cam-2445 | Rat | i.v. | - | - | - | 2.93 | - |

Experimental Protocols

The following sections detail the typical methodologies used in preclinical pharmacokinetic studies of NK1 receptor antagonists.

Animal Models

The choice of animal model is critical and can be influenced by species-specific differences in NK1 receptors. Commonly used species include:

-

Rats: Frequently used for initial pharmacokinetic screening.

-

Dogs: Their larger size allows for serial blood sampling, and they are often used in later-stage preclinical development.

-

Mice: Useful for genetic knockout studies and initial efficacy models.

-

Guinea Pigs and Gerbils: Their NK1 receptor pharmacology can more closely resemble that of humans compared to rats and mice.

Dosing and Administration

-

Routes of Administration:

-

Oral (p.o.): To assess oral bioavailability and absorption characteristics.

-

Intravenous (i.v.): To determine systemic clearance, volume of distribution, and absolute bioavailability.

-

Subcutaneous (s.c.): An alternative parenteral route.

-

Intraduodenal (i.d.) and Intraportal (i.p.v.): Used in mechanistic studies to investigate absorption and first-pass metabolism.

-

-

Dose Formulation: The drug is typically dissolved or suspended in a suitable vehicle. The choice of vehicle can significantly impact absorption.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the quantification of the drug and its metabolites in plasma.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the following pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the preclinical evaluation of NK1 receptor antagonists.

Caption: A typical workflow for a preclinical pharmacokinetic study.

References

- 1. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nerretherapeutics.com [nerretherapeutics.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Orvepitant Maleate for Chronic Refractory Cough: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic refractory cough (CRC) is a condition characterized by a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes. It represents a significant unmet medical need, impacting the quality of life for millions. Orvepitant maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has emerged as a promising therapeutic candidate for CRC. This technical guide provides an in-depth overview of the research and development of this compound, focusing on its mechanism of action, preclinical and clinical data, and experimental protocols.

Core Mechanism of Action: Targeting the Hypersensitive Cough Reflex

This compound exerts its antitussive effect by antagonizing the neurokinin-1 (NK-1) receptor, for which it has a high binding affinity (pKi of 10.2 for the human NK-1 receptor)[1]. The NK-1 receptor is a key component of the afferent cough pathway and is primarily activated by Substance P, a neuropeptide released from sensory C-fibers in the airways and central nervous system in response to irritants.

In chronic cough, there is a state of neuronal hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically induce a cough. By blocking the binding of Substance P to the NK-1 receptor, Orvepitant is thought to dampen this neuronal hypersensitivity, thereby reducing the urge to cough and the frequency of coughing episodes[2][3]. The ability of Orvepitant to cross the blood-brain barrier allows it to act on central cough pathways in the brainstem, which is believed to be a key site for its antitussive activity[1][4].

Signaling Pathway of Orvepitant's Antitussive Action

Caption: Orvepitant blocks Substance P binding to the NK-1 receptor, interrupting the cough reflex pathway.

Preclinical Research

Preclinical studies were instrumental in establishing the rationale for the clinical development of Orvepitant in chronic cough.

In Vitro Studies

-

Receptor Binding Affinity: Orvepitant demonstrated high affinity for the human NK-1 receptor with a pKi of 10.2.

-

Functional Antagonism: In human neurokinin-1 receptor-expressing CHO cells, Orvepitant produced a non-surmountable antagonism of Substance P-induced release of cytosolic Ca2+, with an apparent pKB value of 10.30.

In Vivo Studies

In a study using marmosets, oral administration of Orvepitant (0.3-10 mg/kg) resulted in a dose-dependent reduction in specific postures, suggesting a potential anxiolytic-like effect and confirming its central nervous system activity.

Clinical Development Program

The clinical development of Orvepitant for chronic refractory cough has involved several key studies, primarily the VOLCANO-1 (Phase 2 pilot) and VOLCANO-2 (Phase 2b dose-ranging) trials, as well as a study in patients with idiopathic pulmonary fibrosis (IPF).

Clinical Efficacy Data

The following tables summarize the key quantitative efficacy data from the clinical trials.

Table 1: Efficacy of Orvepitant in the VOLCANO-1 Study (Phase 2 Pilot)

| Outcome Measure | Baseline (Mean) | Change from Baseline at Week 4 | % Reduction | 95% CI | p-value |

| Daytime Cough Frequency (coughs/h) | 71.4 | -18.9 coughs/h | 26% | 9.6 to 28.3 | <0.001 |

Table 2: Efficacy of Orvepitant 30 mg in the VOLCANO-2 Study (Phase 2b)

| Outcome Measure | Placebo-Corrected Improvement at Week 12 | p-value |

| Leicester Cough Questionnaire (LCQ) | 1.6 | 0.009 |

| Cough Severity VAS (mm) | 9.0 mm | 0.034 |

| Urge-to-Cough VAS (mm) | 11.8 mm | 0.005 |

| Awake Cough Frequency (Geometric Mean Ratio vs Placebo in High Coughers) | 0.71 | 0.066 |

Table 3: Efficacy of Orvepitant 30 mg in Patients with Idiopathic Pulmonary Fibrosis (IPF)

| Outcome Measure | Observation |

| Coughing Severity Scores | Lower (better) scores compared to placebo. |

| Cough Frequency | Reported reduction. |

| Urge to Cough | Reported reduction. |

| Health-Related Quality of Life | Statistically significant improvement. |

Safety and Tolerability

Orvepitant has been generally well-tolerated in clinical trials. The most commonly reported adverse events that were more frequent with the 30 mg dose compared to placebo in the VOLCANO-2 study were headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%). No major safety concerns have been identified.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key clinical trials of Orvepitant.

VOLCANO-1 Study Protocol (Phase 2 Pilot)

-

Study Design: An open-label, single-arm, pilot study.

-

Patient Population: 13 patients with chronic refractory cough.

-

Inclusion Criteria: Daytime cough frequency >3 to <250 coughs/h.

-

Dosing Regimen: Orvepitant 30 mg once daily for 4 weeks.

-

Primary Endpoint: Change from baseline in daytime cough frequency at week 4.

-

Secondary Endpoints: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.

-

Cough Monitoring: Objective cough frequency was measured over 24 hours at baseline and at weeks 1, 4, and 8 using an ambulatory cough monitor.

VOLCANO-2 Study Protocol (Phase 2b)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

-

Patient Population: 315 patients with chronic refractory cough.

-

Inclusion Criteria: Male and female subjects ≥18 years of age with a diagnosis of CRC or unexplained cough for at least 1 year and an awake average cough frequency of ≥10 coughs/hour.

-

Dosing Regimens:

-

Orvepitant 10 mg once daily

-

Orvepitant 20 mg once daily

-

Orvepitant 30 mg once daily

-

Placebo once daily

-

-

Treatment Duration: 12 weeks.

-

Primary Endpoint: Change from baseline in awake cough frequency at week 12.

-

Secondary Endpoints: Leicester Cough Questionnaire (LCQ), Cough Severity VAS, and Urge-to-Cough VAS.

-

Cough Monitoring: Awake cough frequency was measured using a VitaloJAK® ambulatory cough monitor.

Idiopathic Pulmonary Fibrosis (IPF) Study Protocol

-

Study Design: A double-blind, randomized, placebo-controlled, two-period cross-over study.

-

Patient Population: Patients with IPF and chronic cough.

-

Dosing Regimens:

-

Cohort 1: Orvepitant 30 mg and placebo (in random order)

-

Cohort 2: Orvepitant 10 mg and placebo (in random order)

-

-

Treatment Duration: Two 4-week treatment periods separated by a 3-week washout period.

-

Outcome Measures: Cough severity, cough frequency, urge to cough (assessed via daily electronic diary and questionnaires), and safety.

-

Cough Monitoring: Participants wore a cough frequency monitor for three 24-hour periods.

Experimental Workflow for a Clinical Trial Participant

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. nerretherapeutics.com [nerretherapeutics.com]

- 4. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Orvepitant Maleate in Depressive Disorder: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor system, and its endogenous ligand Substance P, have been implicated in the pathophysiology of stress and mood disorders, making it a compelling target for the development of novel antidepressants. This technical guide provides a comprehensive overview of the clinical investigation of Orvepitant Maleate in the treatment of major depressive disorder (MDD), summarizing available quantitative data, detailing experimental protocols, and visualizing key biological and experimental pathways.

Core Mechanism of Action: The Neurokinin-1 Receptor Pathway

Orvepitant exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor. This blockade is hypothesized to modulate downstream signaling pathways involved in stress response, anxiety, and depression. A positron emission tomography (PET) study in healthy male volunteers confirmed that oral doses of 30-60 mg/day of Orvepitant resulted in over 99% occupancy of central NK1 receptors for at least 24 hours, indicating a high degree of target engagement at the clinical doses used in depression studies.[1]

Signaling Pathway of the NK1 Receptor

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. The diagram below illustrates the principal signaling pathway.

Caption: NK1 Receptor Signaling Pathway.

Clinical Development in Major Depressive Disorder

Orvepitant was investigated in two key Phase II, randomized, double-blind, placebo-controlled studies in adult outpatients with a primary diagnosis of MDD.

Experimental Protocols

The methodologies for the two pivotal studies (referred to as Study 733 and Study 833) were largely identical.[1]

Study Design:

-

Type: Randomized, double-blind, parallel-group, placebo-controlled, fixed-dose.

-

Duration: 6-week double-blind treatment phase, preceded by a 7 to 21-day screening phase.[2]

-

Population: Male and female outpatients aged 18 to 64 years with a primary diagnosis of MDD (moderate to severe).

-

Inclusion Criteria: A score of ≥ 22 on the 17-item Hamilton Depression Rating Scale (HAM-D17) at screening and baseline.[1]

-

Randomization: 1:1:1 ratio to Orvepitant 30 mg/day, Orvepitant 60 mg/day, or placebo.[2]

Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline in the HAM-D17 total score at Week 6.

-

Secondary Efficacy Endpoints: Included the Quick Inventory of Depressive Symptomatology-Self Report (QIDS-SR) and the Clinical Global Impression-Global Improvement (CGI-I) and Severity of Illness (CGI-S) scales.

The workflow for these clinical trials is depicted in the following diagram.

Caption: Orvepitant MDD Clinical Trial Workflow.

Efficacy Data

The two major clinical trials yielded mixed results regarding the primary efficacy endpoint.

Table 1: Primary Efficacy Results - Change from Baseline in HAM-D17 Total Score at Week 6

| Study | Treatment Group | N | Estimated Drug-Placebo Difference (95% CI) | p-value |

| Study 733 | Orvepitant 30 mg/day | 328 | -2.41 (-4.50 to -0.31) | 0.0245 |

| Orvepitant 60 mg/day | -2.86 (-4.97 to -0.75) | 0.0082 | ||

| Study 833 | Orvepitant 30 mg/day | 345 | -1.67 (-3.73 to 0.39) | 0.1122 |

| Orvepitant 60 mg/day | -0.76 (-2.85 to 1.32) | 0.4713 | ||

| Data sourced from Ratti et al., 2013. |

As indicated in the table, Study 733 demonstrated a statistically significant improvement in depressive symptoms for both doses of Orvepitant compared to placebo. However, these results were not replicated in Study 833, where neither dose showed a significant difference from placebo.

Secondary Efficacy Outcomes: Detailed quantitative results for the secondary endpoints, including the QIDS-SR and CGI scales, from these studies are not available in the public domain.

Safety and Tolerability

A comprehensive safety profile with a breakdown of the frequency of specific adverse events from the MDD studies has not been published. However, studies of Orvepitant in other indications, such as chronic cough, have reported it to be generally safe and well-tolerated. In a Phase 2b study for chronic cough, adverse events that were more common in the Orvepitant group compared to placebo included headache, dizziness, fatigue, and somnolence.

Pharmacokinetics

Detailed human pharmacokinetic data for Orvepitant, including absorption, distribution, metabolism, and excretion, are not fully available in published literature. A Phase 1 study (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated doses of Orvepitant in healthy subjects, but the results have not been publicly posted.

Conclusion

The clinical development of this compound for major depressive disorder has provided mixed efficacy results. While one Phase II study demonstrated a statistically significant reduction in depressive symptoms, a subsequent confirmatory study did not replicate these findings. The rationale for targeting the NK1 receptor in depression is supported by a strong biological premise, and Orvepitant demonstrated high central receptor occupancy at the doses studied. However, the lack of consistent efficacy in the clinical trial program highlights the complexities of developing novel antidepressants. Further research would be necessary to fully elucidate the potential of Orvepitant in specific subpopulations of patients with MDD. The lack of publicly available detailed data on secondary outcomes, safety, and pharmacokinetics limits a complete assessment of its clinical profile.

References

Orvepitant Maleate and Neuronal Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant Maleate (GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a key neuropeptide implicated in the transmission of nociceptive signals, neurogenic inflammation, and the modulation of neuronal excitability. Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for conditions characterized by neuronal hypersensitivity. This technical guide provides a comprehensive overview of this compound, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Introduction to this compound and Neuronal Hypersensitivity

Neuronal hypersensitivity, a state of exaggerated neuronal responsiveness to stimuli, is a fundamental mechanism underlying various pathological conditions, including chronic cough, chronic pruritus, and visceral pain syndromes. Substance P, released from the central and peripheral terminals of sensory neurons, plays a pivotal role in inducing and maintaining this hyperexcitable state. By binding to NK1 receptors on postsynaptic neurons, Substance P initiates a cascade of intracellular events that lead to neuronal depolarization, increased excitability, and central sensitization.

This compound was developed by GlaxoSmithKline and later by NeRRe Therapeutics to specifically block the interaction between Substance P and the NK1 receptor, thereby attenuating the downstream signaling that drives neuronal hypersensitivity.[1] This guide explores the preclinical and clinical evidence supporting the role of Orvepitant in modulating neuronal hypersensitivity.

Mechanism of Action: The Substance P/NK1 Receptor Pathway

The binding of Substance P to the G-protein coupled NK1 receptor initiates a series of intracellular signaling events that contribute to increased neuronal excitability. Orvepitant, as a selective antagonist, competitively inhibits this binding, thereby preventing the activation of these downstream pathways.

Signaling Pathway of Substance P/NK1 Receptor Activation

Clinical Development and Efficacy

Orvepitant has been investigated in several clinical trials for conditions associated with neuronal hypersensitivity, primarily chronic refractory cough and pruritus.

Chronic Refractory Cough

The VOLCANO-1 study was an exploratory open-label trial to assess the efficacy, safety, and tolerability of Orvepitant in patients with chronic refractory cough.

Table 1: Key Efficacy Outcomes of the VOLCANO-1 Study

| Outcome Measure | Baseline (Mean) | Change from Baseline at Week 4 (Mean) | 95% Confidence Interval | p-value |

| Daytime Cough Frequency (coughs/h) | 71.4 | -18.9 (26% reduction) | 9.6 to 28.3 | < 0.001 |

| Cough Severity VAS (mm) | 65.1 | -24.4 | 12.5 to 36.3 | < 0.001 |

| Leicester Cough Questionnaire (Total Score) | 12.3 | +3.5 | 2.1 to 4.9 | < 0.001 |

Data sourced from Smith et al., 2020.[2]

The VOLCANO-2 study was a larger, randomized, double-blind, placebo-controlled trial designed to evaluate different doses of Orvepitant.

Table 2: Key Efficacy Outcomes of the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo at Week 12)

| Outcome Measure | Orvepitant 30 mg (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Treatment Difference | p-value |

| Leicester Cough Questionnaire (Total Score) | +3.0 | +1.7 | +1.3 | 0.009 |

| Cough Severity VAS (mm) | -25.0 | -15.9 | -9.1 | 0.034 |

| Urge-to-Cough VAS (mm) | -28.1 | -16.3 | -11.8 | 0.005 |

| Awake Cough Frequency (coughs/h) * | - | - | - | Not Significant |

While the primary endpoint of awake cough frequency was not met in the full analysis set, a near-significant reduction was observed in a pre-defined subgroup of patients with higher baseline cough frequency (p=0.066).[3] Data sourced from NeRRe Therapeutics press release, 2019.[3]

Pruritus

The RELIEVE 1 trial investigated the efficacy and safety of Orvepitant for the treatment of pruritus induced by epidermal growth factor receptor inhibitors (EGFRI) in cancer patients.

Table 3: Primary Efficacy Outcome of the RELIEVE 1 Study (Change from Baseline in NRS Score at Week 4)

| Treatment Group | Baseline NRS Score (Mean ± SD) | Change from Baseline at Week 4 (Mean ± SD) |

| Orvepitant 30 mg | 6.68 ± 1.28 | -2.78 ± 2.64 |

| Orvepitant 10 mg | 6.21 ± 1.59 | -3.04 ± 3.06 |

| Placebo | 5.88 ± 0.93 | -3.21 ± 1.77 |

The difference between Orvepitant and placebo was not statistically significant. The trial was terminated early due to recruitment challenges.[1] Data sourced from Vincenzi et al., 2020.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of Orvepitant and neuronal hypersensitivity.

Clinical Trial Protocol: Chronic Refractory Cough (Illustrative Workflow)

Detailed Methodology for the Leicester Cough Questionnaire (LCQ):

The LCQ is a 19-item self-administered questionnaire assessing the impact of chronic cough on quality of life over the preceding two weeks. It is divided into three domains: physical (8 items), psychological (7 items), and social (4 items). Each item is scored on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life.

Preclinical Model: Capsaicin-Induced Cough in Guinea Pigs

This model is used to assess the antitussive effects of compounds by inducing a cough reflex through the stimulation of sensory C-fibers in the airways.

Protocol:

-

Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

-

Capsaicin Challenge: Conscious, unrestrained animals are placed in a whole-body plethysmography chamber. An aerosol of capsaicin solution (e.g., 30-60 µM in saline) is delivered into the chamber for a defined period (e.g., 5-10 minutes).

-

Cough Detection: Coughs are identified and counted based on the characteristic changes in airflow, pressure, and sound recorded by the plethysmography system.

-

Drug Administration: Orvepitant or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the capsaicin challenge.

-

Outcome Measure: The number of coughs in the drug-treated group is compared to the vehicle-treated group to determine the antitussive effect.

In Vitro Assay: NK1 Receptor Binding Assay

This assay determines the affinity of a compound for the NK1 receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells stably transfected with the human NK1 receptor gene) are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled NK1 receptor ligand, such as [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P, is used.

-

Competition Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (Orvepitant).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Neuronal Activity Marker: c-Fos Immunohistochemistry

The expression of the immediate-early gene c-fos is used as a marker for neuronal activation in response to noxious stimuli.

Protocol:

-

Animal Model and Stimulation: A noxious stimulus (e.g., subcutaneous injection of formalin into the hind paw of a rat) is administered to induce neuronal activation in the spinal cord.

-

Tissue Preparation: Two hours after stimulation, the animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The spinal cord is dissected and post-fixed.

-

Immunohistochemistry: Spinal cord sections are incubated with a primary antibody against the c-Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

-

Visualization: The c-Fos positive nuclei are visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown-black stain.

-

Quantification: The number of c-Fos-immunoreactive neurons in specific laminae of the dorsal horn is counted under a microscope.

-

Drug Effect Assessment: To assess the effect of a drug like Orvepitant, it is administered prior to the noxious stimulus, and the number of c-Fos positive neurons is compared to a vehicle-treated group.

Conclusion

This compound, as a selective NK1 receptor antagonist, has demonstrated a clear mechanism of action in attenuating neuronal hypersensitivity by blocking the effects of Substance P. Clinical trials in chronic refractory cough have shown promising results in improving patient-reported outcomes, although the effect on objective cough frequency is more nuanced. The lack of efficacy in the RELIEVE 1 study for acute pruritus suggests that the therapeutic benefit of NK1 receptor antagonism may be more pronounced in chronic conditions characterized by central sensitization. The experimental protocols detailed in this guide provide a framework for the continued investigation of Orvepitant and other NK1 receptor antagonists in the context of neuronal hypersensitivity disorders. Further research is warranted to fully elucidate the therapeutic potential of this drug class in a range of debilitating conditions.

References

- 1. Neurokinin-1 antagonist orvepitant for EGFRI-induced pruritus in patients with cancer: a randomised, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nerretherapeutics.com [nerretherapeutics.com]

Preclinical Safety of Orvepitant Maleate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the publicly available preclinical safety data for Orvepitant Maleate. However, a thorough review of scientific literature and public regulatory documents reveals a significant lack of detailed, quantitative preclinical safety data. Much of the in-depth toxicological and pharmacokinetic data generated during drug development is proprietary and not publicly disclosed. Therefore, this guide will focus on the available information regarding the mechanism of action and the known signaling pathways of its target, the neurokinin-1 (NK-1) receptor, while acknowledging the absence of specific preclinical study results.

Introduction

Orvepitant is a neurokinin-1 (NK-1) receptor antagonist that has been investigated for the treatment of conditions such as chronic refractory cough and pruritus.[1][2] As an antagonist, Orvepitant blocks the action of Substance P (SP), the natural ligand for the NK-1 receptor.[1] The preclinical safety assessment of a new chemical entity like this compound is a critical component of the drug development process, involving a series of in vitro and in vivo studies to characterize its potential toxicities before administration to humans. These studies typically include single and repeat-dose toxicology, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicology.

While clinical studies have reported Orvepitant to be generally safe and well-tolerated in humans, this document will focus on the underlying preclinical data that forms the basis for such clinical safety assessments.[2][3]

Mechanism of Action: Targeting the Neurokinin-1 Receptor

Orvepitant exerts its pharmacological effect by selectively inhibiting the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) predominantly activated by the neuropeptide Substance P. The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events.

Neurokinin-1 (NK-1) Receptor Signaling Pathway

The activation of the NK-1 receptor by its endogenous ligand, Substance P, triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq/11. This initiates a series of downstream signaling events that mediate the physiological and pathological effects of Substance P. Orvepitant, as an antagonist, prevents the initiation of this cascade.

Below is a diagram illustrating the key signaling pathways activated upon NK-1 receptor stimulation.

Preclinical Safety Data

A comprehensive search of publicly available data did not yield specific quantitative results from preclinical safety studies of this compound. This includes data from the following standard preclinical assessments:

-

Acute, Sub-chronic, and Chronic Toxicology: No-Observed-Adverse-Effect Levels (NOAELs), Lowest-Observed-Adverse-Effect Levels (LOAELs), or LD50 values in relevant animal species (e.g., rodents and non-rodents) are not publicly available.

-

Safety Pharmacology: Specific studies evaluating the effects of Orvepitant on the central nervous, cardiovascular, and respiratory systems in animals have not been published in detail.

-

Pharmacokinetics (Animal): Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles, half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) in preclinical species are not available in the public domain.

-

Reproductive and Developmental Toxicology: The results of studies assessing the potential effects on fertility, embryonic development, and pre- and post-natal development are not publicly disclosed.

-

Genotoxicity: Information on the mutagenic and clastogenic potential of Orvepitant from standard battery of in vitro and in vivo assays is not available.

-

Carcinogenicity: The results of long-term carcinogenicity studies in rodents are not publicly available.

The absence of this data in the public domain is common for proprietary compounds under development by pharmaceutical companies.

Experimental Protocols

Due to the lack of publicly available preclinical studies, detailed experimental protocols for toxicology, safety pharmacology, and pharmacokinetic studies of this compound cannot be provided.

Conclusion

While this compound has been reported to be safe and well-tolerated in human clinical trials, detailed quantitative preclinical safety data and the corresponding experimental methodologies are not publicly available. The information presented in this technical guide is based on the known mechanism of action of Orvepitant as an NK-1 receptor antagonist and general principles of preclinical drug safety evaluation. Researchers and drug development professionals should be aware that a comprehensive preclinical safety profile, including detailed toxicology and pharmacokinetic data, has been established to support clinical development, but this information remains proprietary to the developing company. For definitive and detailed preclinical safety information, direct consultation of regulatory submission documents, if they become public, would be necessary.

References

Orvepitant Maleate: A Technical Guide to Target Validation in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orvepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been investigated as a novel, non-opioid therapeutic for chronic cough, a significant symptom in various respiratory conditions. This technical guide provides an in-depth analysis of the target validation for Orvepitant Maleate in respiratory diseases, focusing on its mechanism of action, preclinical rationale, and clinical trial evidence. The core of this validation lies in the hypothesis that antagonizing the NK1 receptor can suppress the neuronal hypersensitivity underlying chronic cough. This document synthesizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and trial designs to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Role of the NK1 Receptor in Respiratory Pathophysiology

The tachykinin peptide, Substance P (SP), is a key neurotransmitter released from sensory nerve endings in the airways.[1][2] Its binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is implicated in a cascade of events collectively known as neurogenic inflammation.[2] This process is characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells, contributing to the pathophysiology of various respiratory diseases.[2] In the context of chronic cough, neuronal hypersensitivity is considered a key driver, and the SP/NK1 receptor pathway is believed to play a crucial role in this sensitization.[3] this compound is a brain-penetrant NK1 receptor antagonist designed to mitigate this neuronal hypersensitivity.

Preclinical Validation

While specific preclinical studies on Orvepitant in respiratory models are not extensively published in the public domain, the rationale for its development is built upon a strong foundation of pharmacological evidence for NK1 receptor antagonism in airway physiology.

In Vitro Pharmacology

Orvepitant has demonstrated high affinity and functional antagonism at the human NK1 receptor.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (pKi) | 10.2 | Human NK1 Receptor | |

| Functional Antagonism (pKB) | 10.3 | Human NK1-CHO cells (Substance P-induced Ca2+ release) |

Table 1: In Vitro Pharmacological Properties of Orvepitant.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals have demonstrated the systemic exposure of Orvepitant.